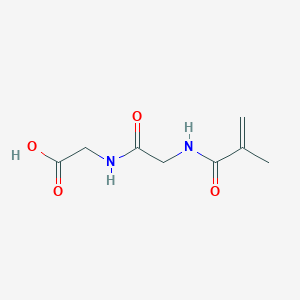

Methacryloylglycylglycine

Description

Properties

IUPAC Name |

2-[[2-(2-methylprop-2-enoylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-5(2)8(14)10-3-6(11)9-4-7(12)13/h1,3-4H2,2H3,(H,9,11)(H,10,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYHSQYLBPKGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437175 | |

| Record name | methacryloylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57950-62-6 | |

| Record name | methacryloylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methacryloylglycylglycine and Its Advanced Derivatives

Established Synthetic Pathways for Methacryloylglycylglycine (MAGG)

The most common and established method for synthesizing N-Methacryloylglycylglycine (MAGG) is through the acylation of the dipeptide glycylglycine (B550881). This reaction, a variation of the Schotten-Baumann reaction, involves treating an aqueous solution of glycylglycine with methacryloyl chloride under alkaline conditions at a low temperature.

The synthesis procedure typically utilizes sodium hydroxide (B78521) to maintain a basic pH, which deprotonates the terminal amino group of glycylglycine, rendering it nucleophilic. prepchem.com The nucleophilic amine then attacks the electrophilic carbonyl carbon of methacryloyl chloride. The reaction is performed at a controlled temperature, often between 0°C and 5°C, to minimize side reactions and prevent the premature polymerization of the methacryloyl group. prepchem.com A polymerization inhibitor, such as p-methoxyphenol, is also commonly added. prepchem.com The resulting product, N-Methacryloylglycylglycine, precipitates from the reaction mixture as a white solid and can be further purified by crystallization from water. prepchem.com A reported yield for this process is approximately 70.8%. prepchem.com

Table 1: Reactants for the Synthesis of N-Methacryloylglycylglycine Use the slider to see the details of each reactant.

| Reactant | Role | Molar Amount (example) |

|---|---|---|

| Glycylglycine | Peptide Backbone | 0.1 mol |

| Methacryloyl Chloride | Acylating Agent | 0.105 mol |

| Sodium Hydroxide | Base | 0.2 mol |

| p-Methoxyphenol | Polymerization Inhibitor | 500 mg |

Synthesis of Chemically Activated this compound Derivatives

To facilitate the conjugation of MAGG to other molecules, such as drugs or targeting ligands, its terminal carboxylic acid group must be chemically activated. This activation enhances the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic attack by amino or hydroxyl groups on the molecule to be conjugated.

This compound hydrazide is a key intermediate for creating bioconjugates linked via a hydrazone bond, which is often designed to be pH-sensitive. The synthesis of MA-Gly-Gly-NHNH₂ from MAGG generally involves a two-step process. nih.gov

First, the carboxylic acid of MAGG is converted into a more reactive intermediate, such as an ester. For instance, MAGG can be reacted with ethanol (B145695) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form an ethyl ester. nih.govnih.gov In the second step, this ester intermediate undergoes hydrazinolysis, where it is treated with hydrazine (B178648) hydrate. nih.gov The highly nucleophilic hydrazine displaces the ethoxy group to form the stable hydrazide derivative, MA-Gly-Gly-NHNH₂. nih.gov This route has been reported to be straightforward, with a yield of about 60%. nih.gov An inhibitor is typically included during the initial activation step to prevent polymerization. nih.gov

Active esters are another class of activated derivatives used for conjugation. wikipedia.org These esters contain electron-withdrawing groups in the alkoxy portion, which makes the carbonyl carbon highly electrophilic and susceptible to aminolysis. wikipedia.orgthieme-connect.de

p-Nitrophenyl (ONp) Esters : The synthesis of a MAGG p-nitrophenyl ester (MA-Gly-Gly-ONp) involves the reaction of MAGG with p-nitrophenol. uga.edu This reaction is typically mediated by a coupling agent, such as DCC, which facilitates the esterification by forming a highly reactive O-acylisourea intermediate. thieme-connect.de The resulting active ester can then be reacted with amine-containing molecules to form stable amide bonds. Polymeric precursors containing these active esters have been used for conjugating drugs. nih.gov

Thiazolidine-2-thione (TT) Esters : Thiazolidine-2-thione active esters are also employed for amide bond formation, particularly in peptide synthesis. In the context of MAGG derivatives, a peptide-extended MAGG molecule (e.g., MA-Gly-Gly-Pro-Nle-OH) was successfully activated by reacting it with 4,5-dihydrothiazole-2-thiol. nih.gov This activation was crucial for the subsequent conjugation to the primary amino group of alendronate, as direct coupling was unsuccessful. nih.gov This demonstrates the utility of TT active esters for coupling with challenging substrates. nih.gov

Polymerizable Bioconjugates Incorporating this compound Moieties

The activated derivatives of MAGG serve as building blocks for creating polymerizable bioconjugates. Here, MAGG acts as a linker between a polymerizable group and a bioactive molecule. These monomers can then be copolymerized with other monomers, like N-(2-hydroxypropyl)methacrylamide (HPMA), to produce macromolecular drug delivery systems. nih.govd-nb.info

Conjugates of the anti-inflammatory drug dexamethasone (B1670325) have been synthesized using MAGG as a pH-sensitive linker. A common strategy involves the MA-Gly-Gly-NHNH₂ intermediate. nih.gov The hydrazide is reacted with the ketone group of dexamethasone in a slightly acidic medium (using acetic acid as a catalyst) to form a hydrazone linkage. nih.govd-nb.info This results in the polymerizable monomer MA-Gly-Gly-NHN=Dex. nih.gov

The resulting monomer can then be copolymerized with HPMA via methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined polymer-drug conjugates. nih.gov The hydrazone bond in the linker is designed to be stable at physiological pH (7.4) but hydrolyzes under the mildly acidic conditions found in inflamed tissues or intracellular compartments like endosomes and lysosomes (pH ~5.0), releasing the active drug. nih.govd-nb.info

Table 2: Synthesis and Properties of a Dexamethasone-HPMA Copolymer Conjugate Use the slider to see the details of the synthesis and properties.

| Parameter | Description | Finding | Citation |

|---|---|---|---|

| Monomer Synthesis | Formation of the polymerizable dexamethasone derivative. | MA-Gly-Gly-NHNH₂ was reacted with dexamethasone to form a hydrazone-linked monomer (MA-Gly-Gly-NHN=Dex). | nih.gov |

| Polymerization | Method used to create the final polymer conjugate. | RAFT polymerization of the dexamethasone monomer with HPMA. | nih.gov |

| Dexamethasone Content | Amount of drug conjugated to the polymer. | Approximately 50 mg of dexamethasone per gram of polymer. | d-nb.info |

| Molecular Weight (Mw) | Weight average molecular weight of the final conjugate. | 73 kDa with a polydispersity index of 1.4. | d-nb.info |

The MAGG moiety can be extended with additional amino acids to create more complex peptidic linkers tailored for specific biological functions, such as enzymatic cleavage. This approach has been used to create bone-targeting conjugates of alendronate, a bisphosphonate drug used to treat bone disorders. nih.gov

In one example, a tetrapeptide linker sensitive to cleavage by cathepsin K, an enzyme overexpressed by bone-resorbing osteoclasts, was developed. The synthesis started with the solid-phase synthesis of the peptide sequence Pro-Nle, which was then coupled to MAGG to form MA-Gly-Gly-Pro-Nle-OH. nih.gov As previously mentioned, this intermediate was activated with thiazolidine-2-thione (TT) to facilitate conjugation with alendronate, yielding the polymerizable monomer MA-Gly-Gly-Pro-Nle-Aln. nih.gov This monomer was subsequently copolymerized with HPMA using RAFT polymerization. nih.gov The resulting conjugate is designed to target bone tissue due to the high affinity of alendronate for hydroxyapatite. Once localized, the peptidic linker can be cleaved by cathepsin K, releasing the polymer from the bone and allowing the alendronate to exert its therapeutic effect. nih.gov

Polymerization and Copolymerization Strategies Involving Methacryloylglycylglycine

Conventional Free Radical Polymerization of Methacryloylglycylglycine

Conventional free radical polymerization is a widely used and robust method for polymer synthesis. This process typically involves an initiator that generates free radicals, which then propagate by adding monomer units. While this method is versatile, it offers limited control over polymer architecture, molecular weight distribution, and chain-end functionality.

The homopolymerization of this compound via conventional free radical polymerization results in the formation of Poly(this compound). This process would typically involve dissolving MAGG in a suitable solvent, adding a free radical initiator (such as AIBN or a peroxide), and applying heat or UV radiation to initiate polymerization.

| Parameter | Description |

|---|---|

| Monomer | This compound (MAGG) |

| Initiator | Azobisisobutyronitrile (AIBN) or similar free radical initiator |

| Solvent | A suitable solvent capable of dissolving the monomer and the resulting polymer. |

| Temperature | Typically in the range of 50-80 °C, depending on the initiator's decomposition kinetics. |

| Resulting Polymer | Poly(this compound) |

This compound can be copolymerized with other monomers using conventional free radical polymerization to form hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. In this context, a crosslinking agent is typically included in the polymerization mixture to form the network structure. The peptide side chain of MAGG can impart specific properties to the hydrogel, such as biodegradability or cell-adhesion capabilities.

While the concept is well-established, specific research data detailing the free radical copolymerization of this compound for hydrogel formation is sparse in the available literature. A generalized approach would involve the components outlined below.

| Component | Purpose | Example |

|---|---|---|

| Primary Monomer | Forms the main polymer backbone. | e.g., N-(2-Hydroxypropyl)methacrylamide (HPMA) |

| Functional Comonomer | Provides specific functionality to the hydrogel. | This compound (MAGG) |

| Crosslinking Agent | Forms the three-dimensional network. | e.g., Ethylene (B1197577) glycol dimethacrylate (EGDMA) |

| Initiator | Initiates the polymerization process. | e.g., Ammonium persulfate (APS) and Tetramethylethylenediamine (TEMED) |

| Solvent | Dissolves all components. | Water or a suitable buffer |

Controlled Radical Polymerization Techniques Utilizing this compound

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. These methods operate by establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions. The control is achieved by the addition of a RAFT agent, which is a thiocarbonylthio compound.

The copolymerization of N-(2-Hydroxypropyl)methacrylamide (HPMA) with this compound using RAFT polymerization allows for the synthesis of well-defined, water-soluble copolymers. These copolymers are of significant interest in the field of drug delivery, as the HPMA backbone provides biocompatibility and the MAGG units can be used for the attachment of therapeutic agents or targeting moieties. The use of RAFT ensures control over the molecular weight and composition of the resulting copolymers.

While specific experimental data tables are not available in the reviewed literature, the following table outlines the typical components and conditions for such a polymerization.

| Component/Condition | Description/Example |

|---|---|

| Monomers | N-(2-Hydroxypropyl)methacrylamide (HPMA), this compound (MAGG) |

| RAFT Agent | e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) |

| Initiator | e.g., 4,4'-Azobis(4-cyanovaleric acid) (ACVA) |

| Solvent | e.g., Methanol, Water, or a mixture thereof |

| Temperature | Typically 60-80 °C |

| Resulting Copolymer | Poly(HPMA-co-MAGG) with controlled molecular weight and low dispersity. |

The synthesis of block copolymers containing a poly(ethylene glycol) (PEG) block and a poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) block incorporating this compound can also be achieved via RAFT polymerization. This is typically done by using a PEG-based macro-RAFT agent to initiate the polymerization of HPMA and MAGG. The resulting amphiphilic block copolymers can self-assemble into nanostructures such as micelles, which have applications in drug delivery and diagnostics. The PEG block provides stealth properties, while the PHPMA-co-MAGG block can be functionalized.

Detailed experimental findings for the synthesis of PEG-b-PHPMA block copolymers specifically incorporating this compound are not prevalent in the reviewed scientific literature. A representative synthetic strategy is presented below.

| Step | Description |

|---|---|

| 1 | Synthesis of a PEG-based macro-RAFT agent (e.g., PEG-CPADB). |

| 2 | RAFT copolymerization of HPMA and MAGG using the PEG macro-RAFT agent in the presence of a free radical initiator. |

| 3 | Purification of the resulting PEG-b-P(HPMA-co-MAGG) block copolymer. |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Formation of Interpenetrating Polymer Networks (IPNs) with this compound

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. rsc.org These structures can exhibit synergistic properties derived from their constituent polymers.

Semi-Interpenetrating Polymer Networks (SIPNs) are a subset of IPNs where one polymer is crosslinked in the presence of a linear or branched polymer. A notable example involves the formation of SIPNs from this compound and the natural polymer chitosan (B1678972). rsc.org

In a typical synthesis, the free radical polymerization of this compound (MAGG) is carried out in the presence of chitosan, with a crosslinking agent such as ethylene glycol dimethacrylate. rsc.org This process results in a crosslinked poly(MAGG) network with chitosan chains physically entrapped within it. The composition of these SIPN hydrogels can be varied by altering the ratio of chitosan to poly(MAGG) and the concentration of the crosslinker.

The resulting hydrogels exhibit properties that are a composite of both the synthetic and natural polymer components. For instance, the presence of chitosan, a biodegradable and biocompatible polysaccharide, can enhance the biological performance of the hydrogel. The degradation of these SIPNs can be influenced by enzymes like lysozyme, with the degradation rate being dependent on the crosslinking density. rsc.org

The table below summarizes the composition and degradation behavior of Chitosan/Poly(MAGG) SIPN hydrogels with varying crosslinker content.

| Hydrogel Composition (Chitosan:MAGG) | Crosslinker (EGDMA) Content (%) | Degradation after 28 days (%) |

| 1:1 | 2 | 76 |

| 1:1 | 4 | 68 |

| 1:1 | 8 | 60 |

This table presents illustrative data based on findings reported in the literature, showing the trend of decreased degradation with increased crosslinker concentration in Chitosan/Poly(MAGG) SIPNs. rsc.org

The formation of an Interpenetrating Polymer Network involves the creation of at least two independent polymer networks. The crosslinking mechanisms for each network are crucial in defining the final structure and properties of the IPN.

In the case of a semi-interpenetrating network of chitosan and poly(this compound), the primary crosslinking occurs within the poly(MAGG) network. rsc.org This is typically achieved through free radical polymerization of the MAGG monomer in the presence of a difunctional crosslinking agent like ethylene glycol dimethacrylate (EGDMA). The vinyl groups of the EGDMA molecules copolymerize with the methacrylate (B99206) groups of the MAGG monomers, forming covalent crosslinks that create a three-dimensional network structure.

The chitosan component in this SIPN is not covalently crosslinked into the poly(MAGG) network. Instead, it is physically entrapped. However, interactions such as hydrogen bonding can occur between the chitosan chains and the poly(MAGG) network, further stabilizing the structure.

For a full IPN, both polymer components would be crosslinked. For instance, a sequential IPN could be formed by first creating a crosslinked chitosan network, for example, by using a crosslinker like glutaraldehyde. rsc.org This network would then be swollen with MAGG monomer and a crosslinker, followed by a second polymerization step to form the intertwined poly(MAGG) network. In such a system, two distinct crosslinking chemistries would be employed, one for each network.

The choice of crosslinking mechanism and the density of crosslinks are critical parameters that influence the mechanical properties, swelling behavior, and degradation kinetics of the resulting IPN. rsc.org

Advanced Biomaterial Architectures Based on Methacryloylglycylglycine

Hydrogel Systems Incorporating Methacryloylglycylglycine

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix of soft tissues, making them ideal candidates for various biomedical applications, including tissue engineering and drug delivery. nih.govbohrium.comnih.govnih.govresearchgate.net The incorporation of this compound into hydrogel systems can impart unique biological and mechanical properties.

Design and Fabrication of this compound-Containing Hydrogels

The design of hydrogels containing this compound involves the strategic selection of comonomers, crosslinking agents, and polymerization techniques to achieve desired properties. The fabrication process typically involves the free-radical polymerization of the this compound monomer, often in the presence of a crosslinking agent to form a network structure. nih.govbohrium.comnih.govnih.govresearchgate.net

One common method for fabricating these hydrogels is photopolymerization . nih.govnih.govresearchgate.net This technique utilizes a photoinitiator that, upon exposure to ultraviolet (UV) or visible light, generates free radicals that initiate the polymerization of the methacrylate (B99206) groups of this compound and any comonomers or crosslinkers present. nih.govnih.govresearchgate.net The use of photopolymerization offers excellent spatial and temporal control over the gelation process, allowing for the creation of complex hydrogel structures. nih.govnih.govresearchgate.net

The properties of the resulting hydrogel, such as its swelling behavior, mechanical strength, and biodegradability, can be tailored by adjusting several factors:

Monomer Concentration: The concentration of this compound and any comonomers will influence the density of the polymer network and, consequently, the hydrogel's mechanical properties and swelling ratio.

Crosslinker Concentration: The amount of crosslinking agent determines the degree of crosslinking within the hydrogel. A higher crosslinker concentration generally leads to a stiffer, less swellable hydrogel. nih.govbohrium.comnih.govnih.govresearchgate.net

Type of Photoinitiator and Light Source: The choice of photoinitiator and the wavelength and intensity of the light source can affect the kinetics of polymerization and the final properties of the hydrogel. nih.govnih.govresearchgate.net

| Design Parameter | Influence on Hydrogel Properties | Example |

|---|---|---|

| Monomer Composition | Affects biocompatibility, biodegradability, and mechanical strength. | Copolymerization of this compound with other monomers to tailor properties. |

| Crosslinking Method | Determines the permanence and stability of the hydrogel network. | Photopolymerization for in-situ gelation and complex geometries. nih.govnih.govresearchgate.net |

| Crosslinker Density | Controls swelling ratio, stiffness, and degradation rate. | Varying the concentration of a di-methacrylate crosslinker. |

Semi-Interpenetrating Polymer Network Hydrogels for Tissue Engineering Scaffolds

Semi-interpenetrating polymer networks (semi-IPNs) are a class of polymer blends where one polymer is crosslinked to form a network, and another linear polymer is entrapped within that network without being covalently bonded to it. nih.govnih.govresearchgate.net This structure allows for the combination of properties from both polymers, leading to materials with enhanced performance.

In the context of tissue engineering, semi-IPN hydrogels incorporating poly(this compound) have been developed as promising scaffold materials. nih.govnih.govresearchgate.net A notable example is the creation of a semi-IPN hydrogel composed of chitosan (B1678972) and poly(this compound). nih.gov In this system, this compound is polymerized in the presence of chitosan and a crosslinker, such as ethylene (B1197577) glycol dimethacrylate. nih.gov The resulting structure consists of a crosslinked poly(this compound) network with linear chitosan chains interpenetrating it. nih.gov

The presence of the two distinct polymer components in the bulk of the semi-IPN hydrogel has been confirmed by analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC). nih.gov The lysozyme-mediated degradation behavior of these semi-IPNs demonstrates their potential for controlled degradation in a biological environment, a crucial characteristic for tissue engineering scaffolds. For instance, a semi-IPN hydrogel with 8% crosslinker showed approximately 60% degradation over 28 days, while a hydrogel with 2% crosslinker exhibited about 76% degradation in the same period. nih.gov

These semi-IPN hydrogels are being investigated for their potential in tissue engineering and the controlled release of bioactive agents due to their unique structural and degradation properties. nih.gov

| Component | Role in the Semi-IPN Hydrogel | Resulting Property |

|---|---|---|

| Poly(this compound) | Forms the crosslinked network. | Provides structural integrity and biocompatibility. nih.gov |

| Chitosan | Acts as the linear, interpenetrating polymer. | Enhances biological functionality and influences degradation. nih.gov |

| Ethylene Glycol Dimethacrylate | Crosslinks the poly(this compound) chains. | Controls the network density and mechanical properties. nih.gov |

Nanoparticulate Systems Comprising this compound

Nanoparticulate systems, including hybrid nanoparticles and polymeric micelles, offer significant advantages in drug delivery and other biomedical applications due to their small size, large surface area, and the ability to encapsulate and protect therapeutic agents. The incorporation of this compound into these systems can enhance their biocompatibility and provide functional groups for further modification.

Hybrid Nanoparticles (e.g., Chitosan-Poly(this compound) Complexes)

Hybrid nanoparticles composed of chitosan and poly(this compound) have been successfully prepared through in situ polymerization. researchgate.net The formation of these nanoparticles is driven by the ionic interactions between the positively charged amino groups (NH3+) of chitosan and the negatively charged carboxyl groups (COO−) of the this compound monomer. researchgate.net

The process involves dissolving this compound in a solution containing chitosan, leading to the formation of nanoparticles. researchgate.net Subsequent polymerization of the this compound in the presence of the chitosan nanoparticles results in hybrid nanoparticles with a homogeneous morphology, uniform size distribution, and a spherical shape, as confirmed by laser diffraction granulometry and scanning electron microscopy. researchgate.net

The chemical composition of these hybrid nanoparticles has been investigated using X-ray photoelectron spectroscopy and Fourier transform infrared spectroscopy, confirming the presence of both chitosan and poly(this compound). researchgate.net The characteristics of these nanoparticles can be tuned by varying the weight ratio of chitosan to this compound. researchgate.net

| Nanoparticle Formulation (CS:MAGG w/w) | Average Particle Size (nm) | Morphology | Formation Mechanism |

|---|---|---|---|

| 50:50 | Data not specified | Homogeneous and spherical researchgate.net | Ionic interaction followed by in situ polymerization researchgate.net |

| 25:75 | Data not specified | Homogeneous and spherical researchgate.net | Ionic interaction followed by in situ polymerization researchgate.net |

The successful preparation of these hybrid nanoparticles suggests a promising approach for developing novel drug delivery systems. researchgate.net

Polymeric Micelles from this compound-Containing Block Copolymers

Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous environment. nih.govresearchgate.net These micelles typically consist of a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic shell that provides stability in aqueous media and prolongs circulation time in the body. nih.govresearchgate.net

While direct research on polymeric micelles from this compound-containing block copolymers is not extensively documented, the principles of block copolymer self-assembly suggest their potential. An amphiphilic block copolymer could be synthesized with a hydrophilic block, such as poly(ethylene glycol) (PEG), and a hydrophobic block of poly(this compound). The peptide-containing this compound block would likely exhibit hydrophobic characteristics, driving the formation of the micellar core.

The formation of such micelles would involve dissolving the block copolymer in a selective solvent and then introducing it into an aqueous medium, leading to the self-assembly of the polymer chains into core-shell structures. The hydrophobic poly(this compound) core would serve as a reservoir for hydrophobic drugs, while the hydrophilic PEG shell would stabilize the micelle in an aqueous environment.

| Component | Function in Micelle | Potential Advantage |

|---|---|---|

| Poly(ethylene glycol) (PEG) block | Forms the hydrophilic shell (corona). | Provides steric stabilization and prolongs circulation. nih.govresearchgate.net |

| Poly(this compound) block | Forms the hydrophobic core. | Enables encapsulation of hydrophobic drugs. nih.govresearchgate.net |

The unique chemical nature of the this compound block could offer advantages in terms of biocompatibility and potential for specific interactions with biological targets. Further research is needed to explore the synthesis and self-assembly of such block copolymers and to evaluate their efficacy as drug delivery vehicles.

Functional Roles and Applications of Methacryloylglycylglycine in Bioconjugation Research

Methacryloylglycylglycine as a Versatile Linker and Spacer Component

The design of effective drug-polymer conjugates hinges on the linker that connects the therapeutic agent to the polymer backbone. This linker must not only be stable in circulation to prevent premature drug release but also be cleavable at the target site to ensure the timely delivery of the active drug. This compound serves as a valuable building block in the creation of such intelligent linker systems.

Design of Enzyme-Cleavable Linkers and Prodrugs

Prodrugs are inactive compounds that are converted into active drugs within the body, often through enzymatic cleavage. This compound can be incorporated into the design of linkers that are susceptible to specific enzymes, leading to controlled drug release.

The glycylglycine (B550881) (Gly-Gly) dipeptide within the this compound structure is a key feature that allows for its use in lysosomal enzyme-sensitive linkers. Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes, including cathepsins, which are capable of cleaving peptide bonds. The Gly-Gly sequence is a known substrate for certain lysosomal proteases. By incorporating this compound into a polymer backbone, a pendant dipeptide is created that can be further elongated with other amino acids, such as in the Gly-Phe-Leu-Gly sequence, to create linkers with varying degrees of specificity and cleavage kinetics by lysosomal enzymes like cathepsin B. researchgate.netmdpi.com This strategy ensures that the conjugated drug is released primarily within the target cells after endocytosis and delivery to the lysosomes, minimizing off-target toxicity. nih.govnih.govnih.gov

| Linker Peptide Sequence | Target Enzyme | Typical Application |

| Gly-Gly | Lysosomal Proteases (e.g., Cathepsins) | Prodrugs requiring intracellular release |

| Gly-Phe-Leu-Gly | Cathepsin B | Antibody-drug conjugates, Polymer-drug conjugates |

While this compound itself does not form a pH-sensitive bond, its terminal carboxyl group can be chemically modified to incorporate a hydrazide group. This allows for the subsequent formation of a pH-sensitive hydrazone bond with a drug molecule containing a ketone or aldehyde functionality. Hydrazone linkers are known to be stable at the physiological pH of blood (pH 7.4) but are readily hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.0). nih.govnih.govscispace.com This pH-dependent cleavage provides another mechanism for targeted intracellular drug release. The synthesis of N-methacryloyl glycyl glycyl hydrazide from this compound has been reported, demonstrating its utility in creating such pH-sensitive drug delivery systems. nih.gov

| Linker Type | Trigger for Cleavage | Environment of Action |

| Hydrazone Bond | Acidic pH | Endosomes, Lysosomes |

Conjugation of Active Agents (e.g., Dexamethasone (B1670325), Alendronate, Peptides)

This compound has been successfully employed as a linker to conjugate a variety of active pharmaceutical agents to polymer backbones, creating targeted and controlled-release drug delivery systems.

Dexamethasone: The anti-inflammatory drug dexamethasone has been conjugated to polymers using linkers derived from this compound. For instance, N-methacryloyl glycyl glycyl hydrazide, synthesized from this compound, has been used to attach dexamethasone to a polymer, creating a prodrug with the potential for pH-sensitive release. nih.gov

Alendronate: In the field of bone-targeting drug delivery, this compound has played a crucial role. Researchers have synthesized a polymerizable derivative of the bisphosphonate drug alendronate, namely N-methacryloylglycylglycylprolylnorleucylalendronate. This derivative, containing the this compound moiety as part of a longer, cathepsin K-cleavable peptide spacer, was incorporated into N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. These conjugates demonstrated a strong binding affinity for bone tissue. The design allows for the targeted delivery of alendronate to bone, where it can be released by the action of cathepsin K, an enzyme abundant in the bone resorption environment. biorxiv.orgclinmedjournals.org

Peptides: The versatile nature of the this compound linker extends to the conjugation of various therapeutic peptides. The ability to create enzyme-cleavable linkages makes it an attractive option for delivering peptide-based drugs that need to be released in their active form within specific cellular compartments.

Role in Polymer-Peptide Conjugates

The conjugation of peptides to polymers can enhance their therapeutic potential by improving their stability, solubility, and pharmacokinetic profiles. This compound can be incorporated into the polymer backbone to facilitate the attachment of peptides and to influence the properties of the resulting conjugate.

Targeted Delivery Strategies in Preclinical Models

Polymers incorporating amino acid or peptide moieties, such as poly(this compound), are promising candidates for targeted drug delivery systems in preclinical models. The glycylglycine side chains could serve as attachment points for targeting ligands—molecules that recognize and bind to specific receptors overexpressed on the surface of diseased cells, such as cancer cells. This targeted approach aims to enhance the accumulation of therapeutic agents at the site of action, thereby increasing efficacy and reducing off-target side effects.

Table 1: Hypothetical Preclinical Models for Evaluating Targeted Poly(this compound) Nanoparticles

| Preclinical Model | Cancer Type | Targeting Ligand | Therapeutic Payload | Key Endpoints |

| Human breast cancer cell line (e.g., MCF-7) xenograft in nude mice | Breast Cancer | Anti-HER2 antibody fragment | Doxorubicin | Tumor volume reduction, biodistribution of the drug, survival rate |

| Murine melanoma cell line (e.g., B16-F10) syngeneic model | Melanoma | RGD peptide (targets αvβ3 integrin) | Paclitaxel | Inhibition of tumor metastasis, immune response modulation, tumor regression |

| Orthotopic glioblastoma model in rats | Brain Cancer | Transferrin | siRNA against an oncogene | Blood-brain barrier penetration, gene silencing efficacy, prolonged survival |

Modulating Biocompatibility and Water Solubility of Polymeric Systems

The biocompatibility and water solubility of polymeric systems are critical for their application in drug delivery and other biomedical fields. The incorporation of glycylglycine into a methacrylate (B99206) polymer backbone would be expected to significantly influence these properties.

Biocompatibility: Polymers based on naturally occurring building blocks like amino acids are generally considered to have good biocompatibility. researchgate.netmdpi.com The peptide side chains of poly(this compound) could potentially reduce the immunogenicity and toxicity sometimes associated with synthetic polymers. researchgate.netmdpi.com Preclinical evaluation of biocompatibility typically involves cytotoxicity assays with various cell lines and in vivo studies to assess inflammatory responses and tissue damage. For a polymer like poly(this compound), one would anticipate favorable outcomes in such tests due to the presence of the biocompatible dipeptide.

Table 2: Expected Physicochemical Properties of Poly(this compound) in Relation to Biocompatibility and Solubility

| Property | Influencing Factor | Expected Characteristic | Rationale |

| Biocompatibility | Glycylglycine side chains | High | The polymer is composed of naturally occurring amino acids, which are generally well-tolerated by the body. researchgate.netmdpi.com |

| Water Solubility | Peptide bonds and terminal functional groups of glycylglycine | Tunable; generally enhanced compared to parent polymethacrylate | The hydrophilic nature of the peptide moieties increases interaction with water molecules. |

| Immunogenicity | Peptide side chains | Low | The small dipeptide is unlikely to elicit a significant immune response. |

| Biodegradability | Peptide bonds | Potentially biodegradable | The amide bonds in the glycylglycine side chains may be susceptible to enzymatic cleavage in vivo. |

Preclinical Methodologies and Analytical Characterization in Methacryloylglycylglycine Research

Spectroscopic Analysis of Methacryloylglycylglycine and its Polymers

Spectroscopic techniques are indispensable for confirming the chemical identity and purity of this compound and for analyzing the structure of its polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule, confirming its successful synthesis.

In a typical ¹H NMR spectrum of N-Methacryloylglycylglycine, distinct peaks corresponding to the different protons are observed. The chemical shifts (δ) are generally reported in parts per million (ppm) relative to a standard. For instance, the protons of the vinyl group (=CH₂) of the methacryloyl moiety typically appear as two distinct signals due to their different spatial orientations. The methyl group (-CH₃) protons of the methacryloyl group usually present as a singlet. The methylene (B1212753) (-CH₂-) protons of the glycylglycine (B550881) backbone appear as a doublet, and the amine (NH) protons can be seen as a singlet. The carboxylic acid proton (-COOH) is also observable as a singlet.

Interactive Data Table: Representative ¹H NMR Spectral Data for N-Methacryloylglycylglycine

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| =CH₂ (a) | ~5.7 | Singlet | 1 |

| =CH₂ (b) | ~5.3 | Singlet | 1 |

| -NH- | ~8.0-8.2 | Triplet | 1 |

| -CH₂- | ~3.8-4.0 | Multiplet | 4 |

| -CH₃ | ~1.9 | Singlet | 3 |

| -COOH | Variable | Broad Singlet | 1 |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the concentration.

NMR is also crucial in the analysis of copolymers containing this compound. The appearance of characteristic peaks from all constituent monomers in the copolymer's NMR spectrum confirms the successful incorporation of each monomer unit into the polymer chain.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound and its polymers. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular chemical bonds.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the amide groups (N-H stretching and C=O stretching), the carboxylic acid group (O-H and C=O stretching), and the methacryloyl group (C=C and C=O stretching). In its polymeric form, the disappearance of the C=C stretching band is a key indicator of successful polymerization.

Interactive Data Table: Expected FTIR Absorption Bands for this compound and its Polymer

| Functional Group | Bond Vibration | Approximate Wavenumber (cm⁻¹) (Monomer) | Approximate Wavenumber (cm⁻¹) (Polymer) |

| Amide | N-H Stretch | 3300-3500 | 3300-3500 |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | 2500-3300 (broad) |

| Methacrylate (B99206) | C=O Stretch | ~1710 | ~1730 (ester linkage in polymer) |

| Amide | C=O Stretch (Amide I) | ~1650 | ~1650 |

| Methacrylate | C=C Stretch | ~1635 | Absent or significantly reduced |

| Amide | N-H Bend (Amide II) | ~1540 | ~1540 |

Note: The exact positions of the peaks can be influenced by hydrogen bonding and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the α,β-unsaturated carbonyl system of the methacryloyl group. This conjugated system absorbs UV radiation, leading to a characteristic absorption maximum (λmax).

The λmax for such systems is typically in the range of 200-220 nm. The Beer-Lambert law can be applied to quantify the concentration of the monomer in solution. Upon polymerization, the conjugation is lost, which results in a significant change in the UV-Vis spectrum. This change can be used to monitor the progress of the polymerization reaction.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| α,β-Unsaturated Carbonyl | π → π* | ~200-220 |

Note: The solvent can influence the exact position of the absorption maximum.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification and analysis of this compound and for determining the molecular weight and molecular weight distribution of its polymers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method would be a suitable approach. In this method, a nonpolar stationary phase is used with a polar mobile phase.

The retention time of this compound would depend on its interaction with the stationary phase and its solubility in the mobile phase. Detection can be achieved using a UV detector set at the λmax of the methacryloyl chromophore. This technique is particularly useful for assessing the purity of the monomer and for monitoring the progress of its synthesis.

Interactive Data Table: A Plausible HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Injection Volume | 10 µL |

Note: This represents a typical starting point for method development, and optimization would be required for specific applications.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers of this compound.

In SEC, the polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to a greater extent and have a longer elution time. By calibrating the column with polymer standards of known molecular weight, the molecular weight of the poly(this compound) sample can be determined. The output from the detector (typically a refractive index detector) provides a chromatogram from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) can be calculated. azom.com

Interactive Data Table: Representative SEC Data for a Poly(this compound) Sample

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 25,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 35,000 g/mol |

| Polydispersity Index (PDI) | 1.4 |

| Elution Volume (Peak) | 15.2 mL |

Note: These values are illustrative and would vary depending on the specific polymerization conditions.

Thermal Analysis Methods

Thermal analysis techniques are fundamental in determining the thermal stability and phase behavior of polymeric materials derived from this compound. These methods provide critical data on how the material responds to changes in temperature.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability of poly(this compound). The decomposition profile obtained from TGA reveals the temperatures at which the polymer begins to degrade, the rate of degradation, and the amount of residual mass at the end of the analysis.

In a typical TGA experiment, a small sample of poly(this compound) would be heated in a controlled environment (e.g., nitrogen or air), and its weight would be continuously monitored. The resulting thermogram would plot the percentage of weight loss against temperature. For poly(methacrylates), thermal degradation can occur through various mechanisms, including depolymerization to the monomer and chain scission. epa.gov The TGA curve for poly(this compound) would be expected to show distinct stages of weight loss, corresponding to the loss of volatile components, such as adsorbed water, followed by the decomposition of the peptide side chains and finally the methacrylate backbone.

Table 1: Representative TGA Data for Poly(this compound) This table presents hypothetical data for illustrative purposes.

| Temperature (°C) | Weight Loss (%) | Decomposition Stage |

|---|---|---|

| 100-150 | 5 | Loss of adsorbed water |

| 250-350 | 30 | Decomposition of glycylglycine side chain |

| 350-450 | 60 | Degradation of the methacrylate backbone |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions in a material, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net

For amorphous polymers like poly(this compound), the glass transition temperature is a key parameter, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow on the DSC thermogram. The Tg is a critical factor in determining the material's mechanical properties and its suitability for various biomedical applications. For hydrogels based on this compound, DSC can also provide information on the state of water within the hydrogel network (i.e., free water vs. bound water).

Table 2: Representative DSC Data for Poly(this compound) This table presents hypothetical data for illustrative purposes.

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Glass Transition (Tg) | 120 | - | - |

| Endothermic Peak | 280 | 300 | 45 |

Morphological and Particle Size Characterization

The morphology and particle size of this compound-based materials are critical determinants of their performance, particularly in applications like drug delivery and tissue engineering.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography and morphology of a sample at high magnifications. In the context of poly(this compound), SEM is employed to visualize the microstructure of hydrogels, scaffolds, or nanoparticles. For instance, SEM images can reveal the porosity, pore size, and interconnectivity of a hydrogel network, which are crucial for nutrient transport and cell infiltration in tissue engineering applications. nih.gov The surface texture of the material, whether smooth or rough, can also be assessed, which influences cell adhesion and proliferation.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in a suspension or solution. materials-talks.com For this compound-based nanoparticles or microgels intended for drug delivery, DLS is essential for determining their hydrodynamic diameter and polydispersity index (PDI). usp.org The particle size influences the in vivo fate of the nanoparticles, including their circulation time, biodistribution, and cellular uptake. nih.gov A narrow size distribution (low PDI) is generally desirable for ensuring uniform therapeutic efficacy. usp.org

Granulometry encompasses a range of techniques for determining particle size distribution. While DLS is suitable for sub-micron particles, other methods like laser diffraction may be used for larger particles or aggregates.

Table 3: Representative DLS Data for Poly(this compound) Nanoparticles This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Z-Average Diameter (nm) | 150 |

| Polydispersity Index (PDI) | 0.15 |

| Peak 1 Intensity (%) | 95 |

| Peak 1 Diameter (nm) | 145 |

| Peak 2 Intensity (%) | 5 |

Preclinical In Vitro Evaluation Methodologies

Before any in vivo testing, this compound-based biomaterials must undergo rigorous in vitro evaluation to assess their potential biocompatibility and functionality. These studies are typically performed using relevant cell lines or primary cells.

Common in vitro methodologies include cytotoxicity assays, such as the MTT or LDH assay, which evaluate the effect of the material on cell viability and proliferation. nih.gov Cell adhesion and morphology studies, often visualized using microscopy techniques, provide insights into how cells interact with the material surface. For drug delivery applications, in vitro drug release studies are conducted under physiological conditions to determine the release kinetics of the encapsulated therapeutic agent. nih.govnih.govcapes.gov.bruq.edu.aumdpi.com In the context of tissue engineering, biocompatibility is assessed by evaluating cell attachment, proliferation, and differentiation on the scaffold. researchgate.netresearchgate.netnih.govmdpi.com For example, in bone tissue engineering, the expression of osteogenic markers would be quantified. researchgate.net

Enzymatic Degradation Assays

Enzymatic degradation assays are fundamental to understanding the biodegradation profile of MAGG-based materials. These assays typically involve incubating the polymer or hydrogel in a solution containing a specific enzyme and monitoring the material's degradation over time.

Key Findings from Enzymatic Degradation Studies:

Enzyme Specificity: The degradation of polymers containing MAGG is highly dependent on the enzyme used. For instance, hydrogels synthesized from methacryloylated copolypeptides containing L-alanine residues show faster degradation in the presence of elastase, a matrix proteinase involved in tissue healing. This specificity is attributed to elastase's preference for cleaving polypeptide chains at L-alanine sites nih.gov.

Crosslinker Influence: The concentration of the crosslinking agent in hydrogel formulations significantly impacts the degradation rate. In semi-interpenetrating polymer network (semi-IPN) hydrogels composed of chitosan (B1678972) and poly(this compound), a lower concentration of the crosslinker leads to a higher percentage of degradation over the same period. For example, semi-IPN hydrogels with 2% crosslinker showed 76% degradation in 28 days when exposed to lysozyme, compared to 60% degradation for hydrogels with 8% crosslinker researchgate.net.

Mass Loss Profiles: The degradation process is often quantified by measuring the mass loss of the hydrogel over time. In studies with Gelatin methacryloyl (GelMA) hydrogels, which also feature enzyme-sensitive sequences, a higher degree of substitution (DS) of methacryloyl groups results in slower enzymatic degradation due to a more densely crosslinked network that hinders enzyme infiltration researchgate.net. This principle is also applicable to MAGG-based hydrogels.

Table 1: Enzymatic Degradation of Semi-IPN Hydrogels

| Crosslinker Concentration | Degradation after 28 days (%) |

|---|---|

| 8% | 60 |

| 4% | 68 |

Swelling Kinetics of Hydrogels

The swelling behavior of hydrogels is a critical parameter that influences their mechanical properties and drug release profiles. Swelling kinetics are typically determined by immersing a dried hydrogel sample in a relevant buffer solution and measuring its weight change over time until equilibrium is reached.

Key Findings from Swelling Kinetics Studies:

Influence of Composition: The swelling ratio of hydrogels is influenced by the concentration of their constituent monomers. For cationic hydrogels containing methacrylamide, an increase in the concentration of all monomers in the feedstock leads to a decrease in the swelling ratio idosi.org.

Crosslinker Density: The amount of crosslinker used in the hydrogel formulation has an inverse relationship with the swelling capacity. Higher crosslinker amounts lead to a more tightly crosslinked network, which restricts the uptake of water and results in a lower equilibrium swelling ratio idosi.org.

Diffusion Mechanism: The mechanism of water diffusion into the hydrogel can be characterized as Fickian or non-Fickian (anomalous). In some hydrogel systems, an increase in the crosslinker amount leads to a more anomalous, non-Fickian swelling behavior idosi.org. The swelling process in many hydrogels, including those based on chitosan and poly(vinyl alcohol), is rapid, often reaching equilibrium in less than an hour researchgate.net.

Table 2: Factors Affecting Hydrogel Swelling

| Parameter | Effect on Swelling |

|---|---|

| Increased Monomer Concentration | Decreased Swelling Ratio |

Solution Properties Characterization

The behavior of MAGG-containing polymers in solution, including their ability to form micelles and their electrophoretic properties, is crucial for applications such as drug delivery.

Micelle Formation:

Critical Micelle Concentration (CMC): Polymeric surfactants can self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC) nih.govwisc.edu. For instance, a polymerizable surfactant, 12-methacryloyl dodecylphosphocholine (B1670865) (MDPC), was found to have a CMC of 5 x 10-4 mol/L nih.gov. The formation of these aggregates is a critical factor in the encapsulation and delivery of hydrophobic drugs aimspress.com.

Factors Influencing Micelle Formation: The formation and structure of micelles are dependent on the surfactant concentration and the chemical properties of the solution aimspress.com. Studies on various surfactants have shown that oligomers, or premicelles, can form at concentrations below the CMC researchgate.netnih.gov.

Electrophoresis:

While specific electrophoretic studies on this compound itself are not detailed in the provided context, the principles of polymer characterization suggest that techniques like gel permeation chromatography (GPC) are essential. GPC separates polymer molecules based on their hydrodynamic size in solution, providing information on molecular weight and polydispersity cmu.edu.

Preclinical In Vivo Evaluation Methodologies (Non-Human Research)

In vivo studies in animal models are essential to understand the biodistribution and pharmacokinetics of MAGG-based materials, providing insights into their fate and behavior within a biological system.

Biodistribution Studies

Biodistribution studies track the accumulation of the polymer or drug delivery system in various organs and tissues over time.

Key Findings from Biodistribution Studies:

Organ Accumulation: Following intravenous administration, nanoparticles and polymeric systems often accumulate in organs of the reticuloendothelial system (RES), primarily the liver and spleen nih.govnih.gov. This is due to the fenestrated endothelium in these organs, which allows for the passive entrapment of particulates nih.gov.

Influence of Physicochemical Properties: The biodistribution pattern of nanoparticles is significantly influenced by their size, shape, porosity, and surface characteristics nih.govnih.gov. For example, mesoporous silica (B1680970) nanoparticles have shown higher lung accumulation compared to nonporous ones of a similar size nih.govnih.gov.

Targeting Strategies: Surface modification of drug delivery systems can alter their biodistribution. For instance, a poly(L-glutamic acid)-based phosphatidyl polymeric carrier was shown to selectively deliver mRNA to the spleen instead of the liver rsc.org.

Pharmacokinetic Studies (e.g., Blood Clearance)

Pharmacokinetic studies analyze the absorption, distribution, metabolism, and excretion (ADME) of a substance, with a key parameter being its blood clearance rate.

Key Findings from Pharmacokinetic Studies:

Rapid Clearance: Many nanoparticle systems are rapidly cleared from systemic circulation by the mononuclear phagocyte system (MPS) in the liver and spleen nih.govnih.gov.

Influence of Surface Modification: The surface functionalization of nanoparticles can significantly impact their blood circulation half-life. For example, pegylation (coating with polyethylene (B3416737) glycol) can reduce protein absorption and opsonization, thereby delaying clearance by the MPS nih.gov.

Micelle Dissociation: In the case of polymeric micelles, their stability in the bloodstream is a critical factor. Some micelles have been observed to dissociate into unimers upon intravenous injection due to shear forces and interactions with blood components like albumin, leading to their rapid sequestration by the liver nih.gov.

Table 3: Common Compound Names

| Abbreviation | Full Name |

|---|---|

| MAGG | This compound |

| HEMA | 2-hydroxyethyl methacrylate |

| GelMA | Gelatin methacryloyl |

| PEG | Poly(ethylene glycol) |

| PLA | Poly(lactic acid) |

| MDPC | 12-methacryloyl dodecylphosphocholine |

| CMC | Critical Micelle Concentration |

| RES | Reticuloendothelial System |

| MPS | Mononuclear Phagocyte System |

Future Directions and Emerging Research Avenues for Methacryloylglycylglycine

Development of Novel Methacryloylglycylglycine-Based Polymer Architectures

The development of new polymer architectures based on this compound is a key area of future research. Scientists are moving beyond simple linear polymers to design more complex structures such as block copolymers, branched polymers, and dendrimers. researchgate.netpolyeng.com These advanced architectures can offer superior properties and functionalities. For instance, block copolymers incorporating this compound could self-assemble into highly ordered nanostructures like micelles or vesicles, which are promising for targeted drug delivery. researchgate.net

Branched or hyperbranched polymers, on the other hand, could lead to materials with lower viscosity and improved solubility, making them easier to process for various applications. The tree-like structure of dendrimers offers a high density of functional groups on their periphery, which could be exploited for multivalent binding to biological targets, enhancing the efficacy of therapeutic or diagnostic agents. polyeng.com The synthesis of these complex architectures can be achieved through controlled radical polymerization techniques, which allow for precise control over the molecular weight and structure of the resulting polymers. researchgate.net

Table 1: Emerging this compound Polymer Architectures and Their Potential Applications

| Polymer Architecture | Key Features | Potential Applications | Relevant Research Findings |

|---|---|---|---|

| Block Copolymers | Self-assembly into micelles and vesicles. researchgate.net | Targeted drug delivery, nanoreactors. | HPMA copolymers with N-methacryloyl-glycylglycine have been explored for peptide incorporation in drug delivery systems. nih.gov |

| Branched/Hyperbranched Polymers | Lower viscosity, higher solubility, numerous end groups. | Coatings, additives, drug delivery carriers. | Research into complex polymer structures suggests potential for creating materials with tailored properties for specific biomedical uses. researchgate.net |

| Dendrimers | Well-defined, highly branched, monodisperse structures with a high density of surface functional groups. polyeng.com | Gene delivery, diagnostics, multivalent drug carriers. | Dendritic polymers are being investigated for their ability to act as "smart" delivery systems that can release cargo in response to environmental stimuli. polyeng.com |

Integration with Advanced Fabrication Techniques for Biomaterials

The integration of this compound with advanced fabrication techniques, particularly 3D bioprinting, is a rapidly emerging field. accscience.comnih.govnih.gov Methacrylated biomaterials, such as gelatin methacryloyl (GelMA) and methacrylated extracellular matrix (ECM), have shown great promise as bioinks for creating complex, three-dimensional tissue scaffolds. nih.govnih.govresearchgate.netnih.gov These materials can be photocrosslinked, allowing for precise spatial and temporal control over the fabrication process. accscience.comnih.gov

By incorporating this compound into these bioink formulations, it is possible to create scaffolds with enhanced biocompatibility and specific cell-instructive properties. The glycylglycine (B550881) moiety can promote cell adhesion and proliferation, mimicking the natural cellular microenvironment. Furthermore, the versatility of 3D printing allows for the creation of patient-specific implants with intricate architectures that can support tissue regeneration. accscience.com Future research will focus on optimizing the rheological properties of this compound-based bioinks to improve their printability and shape fidelity. nih.gov

Table 2: Advanced Fabrication Techniques Utilizing this compound

| Fabrication Technique | Principle | Advantages for this compound-Based Biomaterials | Research Examples |

|---|---|---|---|

| 3D Bioprinting | Layer-by-layer deposition of a bioink to create a 3D structure. researchgate.net | Precise control over scaffold architecture, incorporation of cells and growth factors, patient-specific designs. accscience.comaccscience.com | Methacrylated cartilage ECM-based hydrogels have been developed as bioinks for cartilage tissue engineering. nih.gov GelMA is widely used for creating 3D printed scaffolds for various tissue engineering applications. nih.govnih.gov |

| Electrospinning | Use of an electric field to draw charged threads of polymer solutions into nanofibers. | Creation of nanofibrous scaffolds that mimic the native ECM structure, high surface area-to-volume ratio. | While not specific to this compound, electrospinning is a common technique for fabricating fibrous scaffolds for tissue engineering. |

| Micropatterning | Creation of micro-scale patterns on a substrate to control cell behavior. | Guidance of cell alignment and organization, creation of functional tissue constructs. | Micropatterning techniques are used to engineer surfaces that direct cell growth and tissue formation. |

Exploration of New Bioconjugation Chemistries for Diverse Applications

The development of novel bioconjugation chemistries is crucial for expanding the applications of this compound. "Click chemistry," a set of powerful and reliable reactions, offers a modular approach to covalently link this compound to other molecules with high efficiency and specificity. csmres.co.ukmdpi.comillinois.edunih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are prime examples of click reactions that can be performed under mild, biocompatible conditions. mdpi.comillinois.edu

These chemistries can be used to attach a wide range of bioactive molecules to this compound-based polymers, including peptides, proteins, and nucleic acids. nih.govmedchemexpress.comarxiv.org For example, conjugating targeting peptides to a this compound polymer could lead to drug delivery systems that specifically accumulate in diseased tissues, improving therapeutic outcomes while minimizing side effects. nih.govnih.gov Future research will focus on developing new click-type reactions that are even more efficient and biocompatible, further expanding the toolkit for creating functional biomaterials. jk-sci.com

Table 3: Bioconjugation Chemistries for this compound

| Chemistry | Description | Advantages | Potential Applications for this compound |

|---|---|---|---|

| Click Chemistry (e.g., CuAAC, SPAAC) | A class of reactions that are rapid, selective, and high-yielding. csmres.co.ukillinois.edunih.gov | High efficiency, biocompatible reaction conditions, modularity. mdpi.comillinois.edu | Attachment of targeting ligands, drugs, and imaging agents to create multifunctional biomaterials. nih.govjk-sci.com |

| Carbodiimide Chemistry | Formation of an amide bond between a carboxylic acid and an amine. | Well-established and widely used for peptide and protein conjugation. nih.gov | Conjugation of proteins and peptides to the glycylglycine moiety. |

| Thiol-ene/Thiol-yne Chemistry | Reaction between a thiol and an alkene or alkyne, often initiated by light. | Rapid and efficient, can be performed under mild conditions. | Crosslinking of hydrogels, surface modification. |

Elucidation of Complex Structure-Function Relationships in Biological Systems

Advanced analytical techniques, such as atomic force microscopy (AFM), confocal microscopy, and various spectroscopic methods, are being used to probe these interactions at the molecular level. researchgate.net Computational modeling and simulations are also powerful tools for predicting how changes in molecular structure will affect material properties and biological performance. nih.gov By elucidating these complex structure-function relationships, researchers can tailor the properties of this compound-based materials to meet the specific requirements of different biomedical applications, from tissue engineering to drug delivery. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for copolymers incorporating Methacryloylglycylglycine (MAGlyGly) monomers?

- Methodological Answer : MAGlyGly-containing copolymers are typically synthesized via radical polymerization. For example, HPMA (N-(2-hydroxypropyl)methacrylamide) copolymers with MAGlyGly side chains (9.3 mol%) are prepared using this compound 4-nitrophenyl ester monomers, yielding polymers with controlled molecular weights (e.g., Mw ≈ 4.1×10⁴) . Modifications, such as grafting PEG or PHPMA segments, are employed to optimize biodistribution and blood clearance times . Key steps include monomer purification, reaction under inert atmospheres, and characterization via size-exclusion chromatography (SEC) and NMR.

Q. How should researchers characterize the stability of MAGlyGly-based polymers under physiological conditions?

- Methodological Answer : Stability assays involve incubating polymers in phosphate-buffered saline (PBS, pH 7.4) or serum-containing media at 37°C. Degradation kinetics are monitored using SEC for molecular weight changes and fluorescence spectroscopy for payload release (if applicable). For redox-sensitive systems, stability in reducing environments (e.g., glutathione) is tested to simulate intracellular conditions .

Q. What analytical techniques are critical for verifying MAGlyGly monomer incorporation into polymer backbones?

- Methodological Answer :

- NMR : Confirm monomer integration via characteristic peaks (e.g., glycylglycine amide protons at δ 7.5–8.5 ppm).

- FTIR : Validate ester-to-amide bond conversion via carbonyl stretching frequencies.

- Elemental Analysis : Quantify nitrogen content to estimate MAGlyGly molar ratios .

Advanced Research Questions

Q. How can structural modifications of MAGlyGly copolymers improve their pharmacokinetic profiles?

- Methodological Answer :

- PEGylation : Grafting PEG segments (e.g., Dex-g-P(MPEG-co-MAGGCONHTyr)) reduces opsonization, extending blood circulation half-life.

- PHPMA Integration : Hydrophilic HPMA segments enhance solubility and reduce renal clearance.

- Reducible Linkers : Disulfide bonds in polyplexes enable controlled DNA release in reducing environments (e.g., tumor cells) .

Q. What experimental frameworks resolve contradictions in reported biodistribution data for MAGlyGly-based systems?

- Methodological Answer : Contradictions often arise from variations in polymer architecture (e.g., grafting density, molecular weight) or animal models. To address this:

Standardize Characterization : Use SEC-MALS for precise molecular weight distribution analysis.

Control Groups : Compare modified vs. unmodified polymers in the same biodistribution study.

In Vivo Imaging : Employ real-time PCR or fluorescence tracking to quantify tissue-specific accumulation .

Q. How do researchers design MAGlyGly copolymers for targeted drug delivery while minimizing nonspecific interactions?

- Methodological Answer :

- Ligand Conjugation : Cyclic RGD peptides are covalently attached to MAGlyGly side chains for tumor-targeting via αvβ3 integrin binding.

- Surface Charge Modulation : Adjusting cationic charge density (via MAGlyGly/polylysine ratios) reduces electrostatic interactions with serum proteins.

- In Silico Modeling : Molecular dynamics simulations predict polymer-ligand binding affinities prior to synthesis .

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.